

5-Iodoisatin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Iodoisatin**

Cat. No.: **B1210601**

[Get Quote](#)

Introduction: **5-Iodoisatin** is a halogenated derivative of isatin, a bicyclic indole compound. It serves as a crucial intermediate and building block in organic synthesis, particularly in the development of novel therapeutic agents. The presence of an iodine atom at the 5-position of the indole nucleus enhances its reactivity, making it a versatile substrate for various chemical transformations, including condensation reactions and palladium-catalyzed cross-coupling reactions.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, tailored for professionals in research and drug development.

Core Properties and Data

The fundamental physicochemical properties of **5-Iodoisatin** (CAS Number: 20780-76-1) are summarized below, providing essential data for experimental design and application.^[2]

Physicochemical Properties of 5-Iodoisatin

Property	Value	Reference(s)
CAS Number	20780-76-1	[2]
Molecular Formula	C ₈ H ₄ INO ₂	[2]
Molecular Weight	273.03 g/mol	[2]
Appearance	Orange to brown to dark red solid/powder	
Melting Point	276-280 °C (lit.)	
Solubility	Soluble in acetone, acetic acid, ethanol, and Dimethylformamide. Insoluble in water.	
SMILES String	Ic1ccc2NC(=O)C(=O)c2c1	
InChI Key	OEUGDMOJQQLVAZ- UHFFFAOYSA-N	

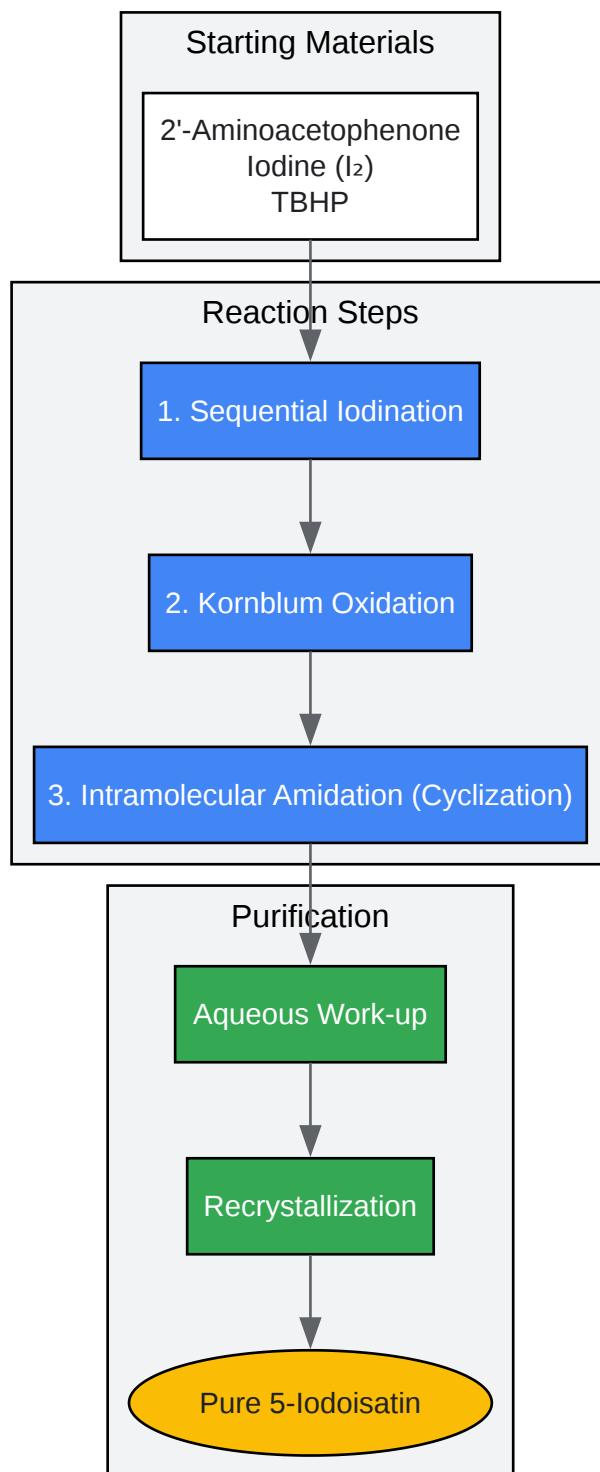
Chemical Identification Numbers

Identifier	Value	Reference(s)
EC Number	244-035-1	
MDL Number	MFCD00016899	
PubChem CID	88695	[2]

Experimental Protocols

Synthesis of 5-Iodoisatin from 2'-Aminoacetophenones

A common method for the synthesis of isatins and their derivatives involves the oxidative cyclization of 2'-aminoacetophenones. The use of iodine as a promoter and tert-butyl hydroperoxide (TBHP) as a stoichiometric oxidant provides a metal-free and atom-economic route. When a stoichiometric amount of iodine is used, the reaction yields iodoisatins directly.


The proposed mechanism involves a sequential iodination, Kornblum oxidation, and subsequent intramolecular amidation.

Methodology:

- Reaction Setup: To a solution of the appropriate 2'-aminoacetophenone in a suitable solvent, add a stoichiometric amount of molecular iodine (I_2).
- Oxidation: Add tert-butyl hydroperoxide (TBHP) to the mixture.
- Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is worked up through standard aqueous extraction procedures to remove unreacted reagents and byproducts. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or acetic acid, to yield the pure **5-Iodoisatin**.

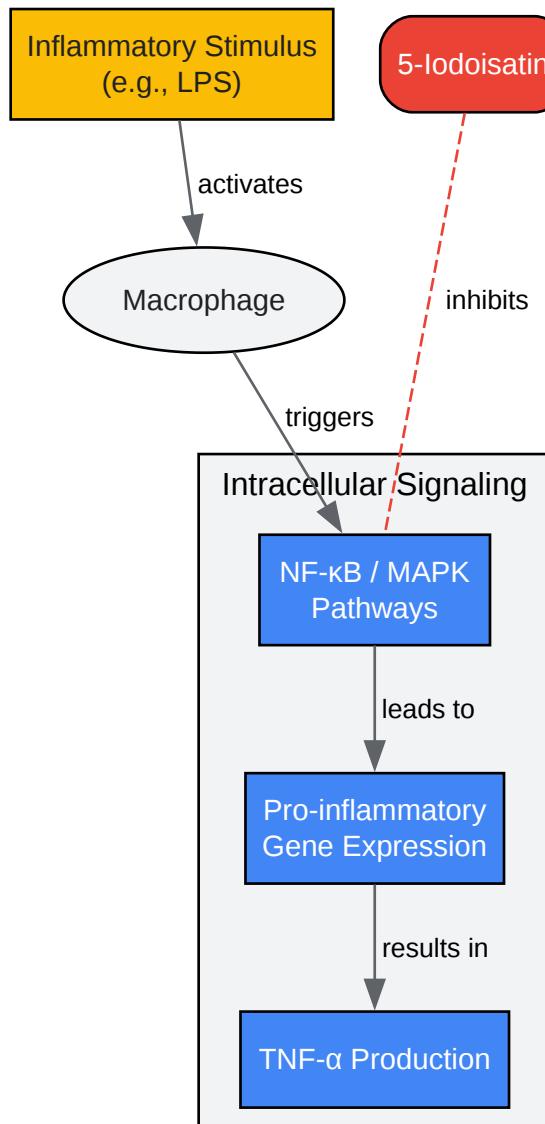
Below is a generalized workflow for this synthetic approach.

General Synthesis Workflow for 5-Iodoisatin

[Click to download full resolution via product page](#)

General Synthesis Workflow

Biological Activities and Signaling Pathways


Isatin and its derivatives are recognized for a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.^{[3][4]} **5-Iodoisatin** has been specifically noted for its effectiveness in modulating inflammatory responses.

Anti-Inflammatory Activity

Research has demonstrated that various isatin analogues can inhibit the production of inflammatory mediators. In studies involving lipopolysaccharide (LPS) and interferon- γ activated RAW 264.7 macrophage cells, **5-Iodoisatin** was shown to be the most effective among several tested isatins at decreasing the production of Tumor Necrosis Factor-alpha (TNF- α).^[3] This suggests that **5-Iodoisatin** may exert its anti-inflammatory effects by interfering with the signaling pathways that lead to the expression of pro-inflammatory cytokines like TNF- α .

The TNF- α signaling pathway is a critical regulator of inflammation. The binding of TNF- α to its receptor (TNFR1) initiates a cascade of intracellular events. This typically involves the recruitment of adapter proteins like TRADD, which then serves as a platform for assembling a larger signaling complex. This complex can activate downstream pathways, including the NF- κ B (Nuclear Factor-KappaB) and MAPK (Mitogen-Activated Protein Kinase) pathways, both of which lead to the transcription of genes involved in inflammation and cell survival.^{[5][6]} The ability of **5-Iodoisatin** to reduce TNF- α production suggests it may act upstream, potentially by inhibiting enzymes like cyclooxygenase-2 (COX-2) or inducible nitric oxide synthase (iNOS), or by directly modulating the transcription factors that control TNF- α expression.^[3]

The diagram below illustrates a simplified model of the TNF- α signaling pathway and a hypothetical point of intervention for **5-Iodoisatin**.

Hypothetical Modulation of TNF- α Pathway by 5-Iodoisatin[Click to download full resolution via product page](#)TNF- α Pathway Modulation

Anticancer Potential

Many isatin-based compounds have been investigated as potential anticancer agents.^[4] Their mechanisms of action are diverse and can include the inhibition of protein kinases, such as receptor tyrosine kinases (RTKs) like VEGFR-2, which are crucial for tumor angiogenesis.^[7] The isatin scaffold is a key component of Sunitinib, a multi-targeted RTK inhibitor used in cancer therapy.^[4] The ability to easily functionalize the isatin core, for instance through

palladium-catalyzed reactions at the 5-iodo position, allows for the synthesis of vast libraries of compounds for screening against various cancer targets, including kinases in the PI3K/mTOR pathway.^{[1][4]}

Conclusion

5-Iodoisatin is a high-value chemical intermediate with significant potential in medicinal chemistry and drug development. Its well-defined physicochemical properties and reactive nature make it an excellent starting material for synthesizing complex heterocyclic compounds. The demonstrated biological activities, particularly its anti-inflammatory effects through the modulation of TNF- α production, highlight its promise as a lead scaffold for the development of new therapeutic agents. Further research into its specific molecular targets and mechanisms of action will continue to unlock its full potential for researchers and scientists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 5-Iodoisatin | C8H4INO2 | CID 88695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNF Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Signaling pathways mediated by tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Iodoisatin: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1210601#5-iodoisatin-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com